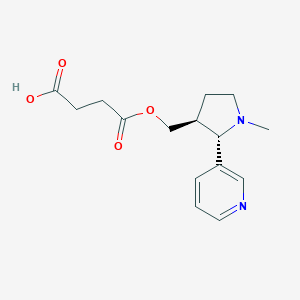

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves key steps that leverage the reactivity of the glucopyranose molecule. A notable method involves ring closure reactions, where 2,4,6-tri-O-benzyl-α-D-glucopyranosyl chloride is transformed into the anhydro form through a series of well-orchestrated chemical transformations (Ito et al., 1980).

Molecular Structure Analysis

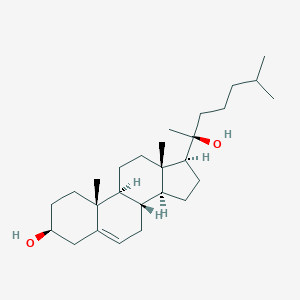

The molecular structure of derivatives closely related to 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose has been elucidated through X-ray crystallography, revealing intricate details about their conformation and spatial arrangement. For instance, an X-ray analysis of a disaccharide with similar structural motifs showed that the anhydro-bridged system possesses a distorted conformation that contributes to the molecule's stability and reactivity (Strumpel et al., 1984).

Wissenschaftliche Forschungsanwendungen

-

Biochemical Engineering and Green Chemistry

- Levoglucosan (LG) is an anhydrous sugar formed as a major product during the pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .

- The methods of application include pyrolytic methods for the synthesis of levoglucosan and chemical and biochemical transformation of levoglucosan to highly valued compounds . Specific properties of the active sites, roles of additives, and solvents and conditions are discussed in detail .

- The outcomes of these processes are the conversion of LG to high added-value products .

-

Microbiology

- Aureobasidium pullulans strains can perform the selective deacetylation of 1,6-anhydro-2,3,4-tri-O-acetyl-β-D-glucopyranose .

- The method of application involves the use of Aureobasidium pullulans cells that have been permeabilized and immobilized on a matrix of polyethyleneimine cross-linked with 2-chloromethyloxirane .

- The outcome of this process is the selective deacetylation of 1,6-anhydro-2,3,4-tri-O-acetyl-β-D-glucopyranose .

-

Atmospheric Chemistry

- 1,6-Anhydro-beta-D-glucopyranose is used as a chemical tracer for biomass burning in atmospheric chemistry studies, particularly with respect to airborne particulate matter .

- The method of application involves the use of this compound as a tracer in atmospheric chemistry studies .

- The outcome of this application is the ability to trace biomass burning in atmospheric studies .

-

Synthetic Chemistry

- 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a useful synthon for the preparation of a variety of compounds .

- The method of application involves using this compound as a starting material in synthetic chemistry to prepare other complex molecules .

- The outcome of this application is the synthesis of a variety of compounds .

-

Pharmaceutical Manufacturing

- Chemical Platform Molecule

- Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate .

- The method of application involves the pyrolytic methods for the synthesis of levoglucosan, and the chemical and biochemical transformation of levoglucosan to highly valued compounds .

- The outcome of this application is the conversion of LG to high added-value products .

Safety And Hazards

When handling 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose, dust formation should be avoided. It is also recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn and adequate ventilation should be ensured .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSLTCFTYHIRT-IURCNINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447047 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose | |

CAS RN |

10548-46-6 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

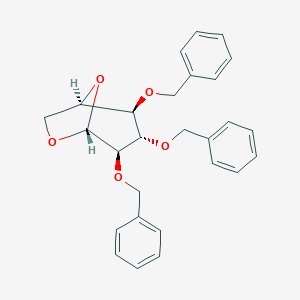

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)